2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethanol
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Overview
Description
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethanol is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a sulfanyl group attached to the quinazoline ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethanol typically involves the reaction of 4,6,7-trimethylquinazoline with a suitable thiol reagent under controlled conditions. One common method involves the use of 2-chloroethanol as a starting material, which reacts with 4,6,7-trimethylquinazoline-2-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of industrial-grade reagents and solvents. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding quinazoline derivative.
Substitution: The ethanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Quinazoline derivatives without the sulfanyl group.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethanol involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The quinazoline ring system can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6,7-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol
- Ethyl [(4,6,7-trimethylquinazolin-2-yl)sulfanyl]acetate
- 2-[(4,6,7-Trimethylquinazolin-2-yl)amino]quinazolin-4-ol
Uniqueness
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethanol is unique due to the presence of both a sulfanyl group and an ethanol moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H16N2OS |
---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
2-(4,6,7-trimethylquinazolin-2-yl)sulfanylethanol |
InChI |
InChI=1S/C13H16N2OS/c1-8-6-11-10(3)14-13(17-5-4-16)15-12(11)7-9(8)2/h6-7,16H,4-5H2,1-3H3 |
InChI Key |
FCUFCWLGCCMWOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)SCCO)C |
Origin of Product |
United States |
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